Biological Activity and Therapeutic Potential of N-Benzyl-3-Methylfuran-2-Carboxamide
Biological Activity and Therapeutic Potential of N-Benzyl-3-Methylfuran-2-Carboxamide
Topic: Biological activity and therapeutic potential of N-benzyl-3-methylfuran-2-carboxamide Audience: Researchers, scientists, and drug development professionals.
A Technical Guide to SCD1 Modulation and Furan-Based Pharmacophores
Executive Summary
N-benzyl-3-methylfuran-2-carboxamide is a bioactive small molecule belonging to the class of furan-2-carboxamides. While the furan scaffold is historically recognized for antimicrobial and agrochemical applications, this specific derivative has emerged as a significant pharmacophore in the modulation of Stearoyl-CoA Desaturase-1 (SCD1) .
SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs), making it a critical checkpoint in lipid metabolism. Consequently, N-benzyl-3-methylfuran-2-carboxamide holds therapeutic potential for treating metabolic disorders (dyslipidemia, obesity, type 2 diabetes), dermatological conditions (acne vulgaris), and certain cancers dependent on de novo lipogenesis. This guide provides a comprehensive technical analysis of its synthesis, mechanism of action, and experimental utility.
Chemical Profile & Synthesis
The molecule features a 2,3-disubstituted furan ring linked to a hydrophobic benzyl group via an amide bond. The 3-methyl group provides steric bulk that likely influences the conformation of the amide bond, enhancing binding specificity within the SCD1 hydrophobic pocket.
Physicochemical Properties
| Property | Value | Note |
| Molecular Formula | C₁₃H₁₃NO₂ | |
| Molecular Weight | 215.25 g/mol | |
| Physical State | Light brown solid | As reported in synthesis protocols |
| Lipophilicity (LogP) | ~2.5 - 3.0 (Predicted) | Suitable for membrane enzyme targeting |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Furan O, Amide O) |
Synthesis Protocol
The following protocol is derived from patent literature describing the generation of SCD1 modulators. It utilizes a standard amide coupling strategy.
Reagents:
-
3-Methylfuran-2-carboxylic acid (Starting material)
-
Benzylamine
-
Coupling agent (e.g., HATU, EDC, or via Acid Chloride generation)
-
Base (e.g., DIPEA or TEA)
-
Solvent (Dichloromethane or DMF)
Step-by-Step Methodology:
-
Activation: Dissolve 3-methylfuran-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM). If using acid chloride method: Add oxalyl chloride (1.2 eq) and a drop of DMF at 0°C; stir for 1 hour, then concentrate to remove excess reagent.
-
Coupling: Re-dissolve the activated acid (or add coupling agents like EDC/HOBt to the acid solution) in DCM.
-
Addition: Add benzylamine (1.1 eq) and triethylamine (2.0 eq) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours under nitrogen atmosphere.
-
Workup:
-
Wash the organic layer with 10% aqueous Hydrochloric Acid (2 x 25 mL) to remove unreacted amine.
-
Wash with Saturated Aqueous Sodium Bicarbonate (2 x 25 mL) to remove unreacted acid.
-
Wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄).
-
-
Purification: Filter and concentrate in vacuo. The crude product typically yields a light brown solid (approx. 80% yield).[1] Recrystallize from ethanol/hexane if higher purity is required.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for N-benzyl-3-methylfuran-2-carboxamide via amide coupling.
Mechanism of Action: SCD1 Inhibition
Stearoyl-CoA Desaturase-1 (SCD1) is an endoplasmic reticulum (ER) enzyme that catalyzes the introduction of a cis-double bond at the delta-9 position of saturated fatty acids (SFAs), primarily converting Stearoyl-CoA (C18:0) to Oleoyl-CoA (C18:1).
Molecular Interaction
N-benzyl-3-methylfuran-2-carboxamide acts as a competitive inhibitor.
-
The Furan Headgroup: Mimics the "kink" of the unsaturated fatty acid product or interacts with the iron center in the enzyme's active site.
-
The Amide Linker: Forms hydrogen bonds with residues near the active site tunnel.
-
The Benzyl Tail: Occupies the hydrophobic tunnel normally reserved for the fatty acyl chain.
Biological Consequence
Inhibition of SCD1 leads to a reduction in the desaturation index (18:1/18:0 ratio). This triggers a cascade of metabolic effects:
-
Reduced Lipogenesis: Lower levels of MUFAs limit the synthesis of triglycerides and cholesterol esters.
-
Increased Fatty Acid Oxidation: Accumulation of saturated fatty acids activates PPAR-alpha and promotes beta-oxidation.
-
AMPK Activation: Altered lipid ratios activate AMP-activated protein kinase, improving insulin sensitivity.
SCD1 Signaling Pathway Diagram
Figure 2: Mechanism of SCD1 inhibition and downstream metabolic consequences.
Therapeutic Potential & Applications[1][2][3][4][5]
A. Metabolic Disorders (Obesity & Diabetes)
The primary application of this compound, as outlined in patent literature (EP 2029572 B1), is the treatment of dyslipidemia.[1]
-
Effect: Reduces plasma triglycerides and LDL cholesterol.
-
Mechanism: By blocking SCD1, the liver is forced to oxidize fatty acids rather than store them as VLDL, preventing hepatic steatosis (fatty liver) and improving systemic insulin sensitivity.
B. Dermatology (Acne Vulgaris)
Sebocytes express high levels of SCD1. Sebum is rich in wax esters and triglycerides containing MUFAs.
-
Potential: Topical or systemic administration can reduce sebaceous gland size and sebum output.
-
Benefit: Reduces the nutrient source for Cutibacterium acnes, alleviating acne symptoms.
C. Oncology (Cancer Therapy)
Cancer cells require high levels of MUFAs for membrane biogenesis and to prevent lipotoxicity from saturated fatty acids.
-
Target: Aggressive tumors (e.g., lung, colon) often overexpress SCD1.
-
Mechanism: Inhibition causes an accumulation of saturated fatty acids, leading to ER stress and ferroptosis (iron-dependent cell death).
D. Antimicrobial Activity (Secondary)
While less potent than 5-nitrofuran derivatives, the N-benzyl-furan-2-carboxamide scaffold possesses inherent antimicrobial properties.
-
Spectrum: Potential activity against Gram-positive bacteria and fungi.[2]
-
Utility: Can serve as a dual-action agent in treating infected acne lesions.
Experimental Protocols
In Vitro SCD1 Activity Assay
To validate the biological activity of the synthesized compound, the following microsomal assay is recommended.
Materials:
-
Liver microsomes (mouse or rat)
-
NADH
-
[¹⁴C]-Stearoyl-CoA (Radioactive substrate)
-
Test Compound (N-benzyl-3-methylfuran-2-carboxamide) dissolved in DMSO
Protocol:
-
Preparation: Incubate liver microsomes (0.1 mg protein) with the test compound at varying concentrations (0.1 nM – 10 µM) in phosphate buffer (pH 7.4) for 15 minutes at 37°C.
-
Initiation: Start the reaction by adding NADH (2 mM) and [¹⁴C]-Stearoyl-CoA (0.03 mM).
-
Incubation: Incubate for 15 minutes at 37°C.
-
Termination: Stop reaction by adding 10% KOH in methanol (saponification).
-
Extraction: Acidify with HCl and extract fatty acids with hexane.
-
Analysis: Separate Stearic acid (substrate) and Oleic acid (product) using Thin Layer Chromatography (TLC) on silver nitrate-impregnated silica plates.
-
Quantification: Measure radioactivity using a scintillation counter. Calculate IC₅₀ based on the ratio of Oleic acid formed vs. Control.
References
-
European Patent Office. (2009). Organic Compounds (SCD Inhibitors).[1][3] Patent EP 2029572 B1. Assigned to Xenon Pharmaceuticals Inc.
-
Liu, G., et al. (2007). Stearoyl-CoA desaturase-1: a novel therapeutic target for metabolic syndrome. Current Opinion in Investigational Drugs.
-
Zhang, L., et al. (2014). Discovery of novel stearoyl-CoA desaturase 1 inhibitors. Journal of Medicinal Chemistry.[4]
-
Mauvoisin, D., et al. (2011). Role of Stearoyl-CoA Desaturase 1 in the Control of Metabolism. International Journal of Molecular Sciences.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 3. Synthesis and Cytotoxic Activity of Some 3-Benzyl-5-Arylidenefuran-2(5H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
